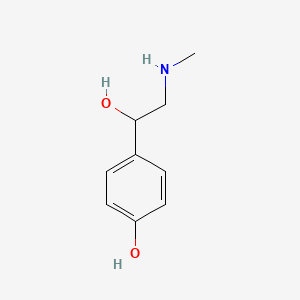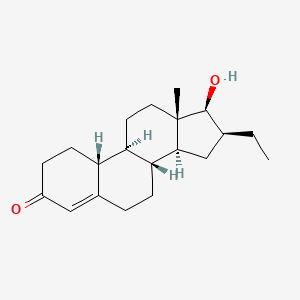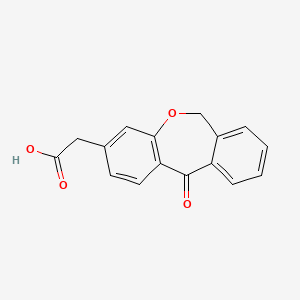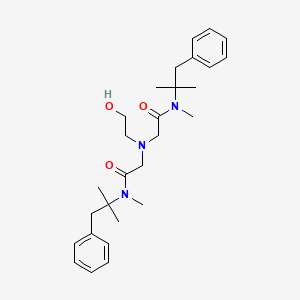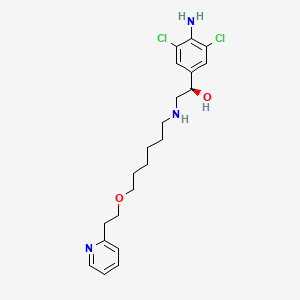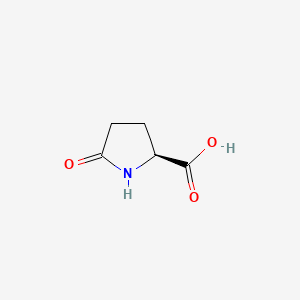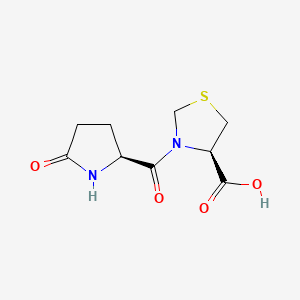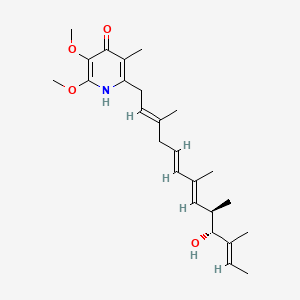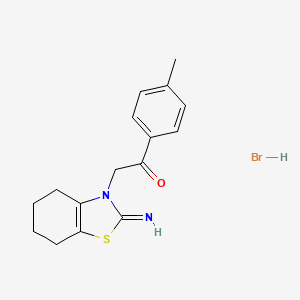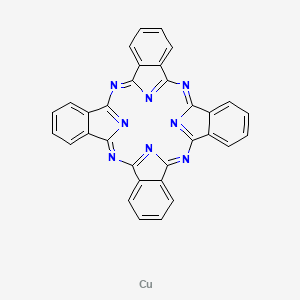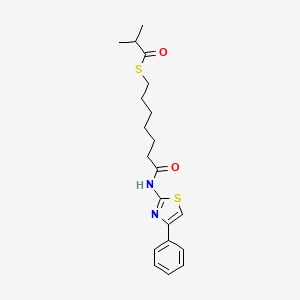
Ptach
Übersicht
Beschreibung
Ptach: (NCH-51) is a SAHA-based inhibitor of human histone deacetylases (HDAC). It is known for its potent ability to inhibit the growth of various human cells, with an effective concentration (EC50) ranging from 1 to 10 micromolar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ptach involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the basic skeleton of the compound.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and reduction. These steps are carried out under specific conditions to ensure the desired modifications are achieved.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound suitable for research applications.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under optimized conditions to maximize yield.
Purification and Quality Control: The crude product is purified using industrial-scale chromatography and other purification techniques. Quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Ptach undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different derivatives with varying activities.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, altering its chemical properties and biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used in oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
Substitution Reagents: Various reagents, including halides and nucleophiles, are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of biological activity.
Wissenschaftliche Forschungsanwendungen
Ptach has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of histone deacetylases and their role in gene expression and regulation.
Biology: In biological research, this compound is used to investigate the effects of HDAC inhibition on cell growth, differentiation, and apoptosis.
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, where HDAC inhibitors are being explored as anticancer agents.
Industry: this compound is used in the development of new drugs and therapeutic agents, as well as in the study of epigenetic modifications and their implications in various diseases.
Wirkmechanismus
Ptach exerts its effects by inhibiting histone deacetylases (HDACs). The inhibition of HDACs leads to an increase in acetylation levels of histone proteins, resulting in changes in chromatin structure and gene expression. This can lead to the activation or repression of specific genes involved in cell growth, differentiation, and apoptosis. The molecular targets of this compound include various HDAC isoforms, and its mechanism of action involves binding to the active site of these enzymes, thereby preventing their deacetylase activity .
Vergleich Mit ähnlichen Verbindungen
Ptach is unique compared to other HDAC inhibitors due to its specific structure and potent inhibitory activity. Similar compounds include:
Vorinostat (SAHA): Another HDAC inhibitor with a similar mechanism of action but different chemical structure.
Trichostatin A: A potent HDAC inhibitor with a different core structure and functional groups.
Romidepsin: An HDAC inhibitor with a unique bicyclic structure and distinct biological activity.
This compound stands out due to its specific modifications that enhance its potency and selectivity for certain HDAC isoforms, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
S-[7-oxo-7-[(4-phenyl-1,3-thiazol-2-yl)amino]heptyl] 2-methylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S2/c1-15(2)19(24)25-13-9-4-3-8-12-18(23)22-20-21-17(14-26-20)16-10-6-5-7-11-16/h5-7,10-11,14-15H,3-4,8-9,12-13H2,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYDGUOQFUQOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)SCCCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464593 | |
| Record name | PTACH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848354-66-5 | |
| Record name | PTACH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PTACH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


